molecular formula C9H12Br2N2O B2888582 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide CAS No. 1588440-86-1

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide

Cat. No. B2888582
CAS RN: 1588440-86-1
M. Wt: 324.016
InChI Key: QJHJGMQVUPWVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide, also known as A-85380, is a chemical compound that has been widely studied for its potential therapeutic effects. It belongs to the class of isoquinoline derivatives and has been shown to have high affinity for nicotinic acetylcholine receptors (nAChRs), which are important in the regulation of various physiological processes.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

One of the primary applications of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide is in the field of organic synthesis, where it serves as a precursor or intermediate for the construction of complex organic molecules. This compound has been utilized in the synthesis of various pharmacologically active molecules, demonstrating its versatility in organic chemistry.

  • Synthesis of 3,4-Dihydroisoquinolines : A study by Chaumontet, Piccardi, and Baudoin (2009) described the synthesis of 3,4-dihydroisoquinolines (DHIQ) via a C(sp3)-H activation/electrocyclization strategy, highlighting the synthetic utility of DHIQ derivatives as precursors to both isoquinolines and tetrahydroisoquinolines. This method offers an alternative to classical syntheses and contributes to broader structural diversity in medicinal chemistry applications (Chaumontet, Piccardi, & Baudoin, 2009).

  • Assembly of 4-Aminoquinolines : Margolis et al. (2007) explored the use of palladium catalysis as a mild and convenient alternative to classical SNAr methodology for the synthesis of 4-aminoquinolines. This approach provides an efficient method for forming the C-N bond in 4-aminoquinolines, crucial scaffolds in medicinal chemistry (Margolis et al., 2007).

  • Anticancer and Antimicrobial Activities : Sener et al. (2018) synthesized a series of 2,4-dihydroxyquinoline derived disazo dyes and evaluated them for DNA protection, antimicrobial, and anticancer activities. This research underscores the potential of 4-amino-1,2-dihydroisoquinolin-3(4H)-one derivatives in developing novel therapeutic agents (Sener et al., 2018).

properties

IUPAC Name

4-amino-2,4-dihydro-1H-isoquinolin-3-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2BrH/c10-8-7-4-2-1-3-6(7)5-11-9(8)12;;/h1-4,8H,5,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHJGMQVUPWVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)N1)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide

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